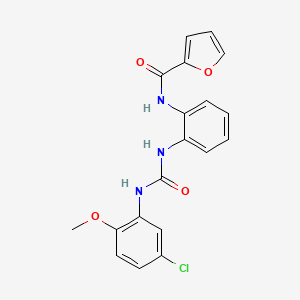

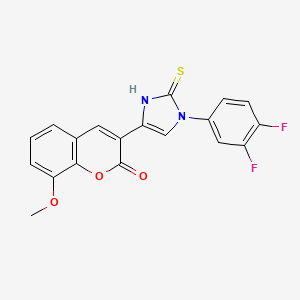

![molecular formula C21H20FN3OS B2427781 N-(2-(4-fluorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2-fenilbutanamida](/img/structure/B2427781.png)

N-(2-(4-fluorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2-fenilbutanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

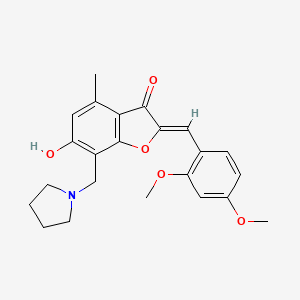

“N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A rational approach was adopted for the synthesis of similar compounds using conventional heating as well as microwave irradiation techniques .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure of synthesized compounds is usually elucidated by spectral techniques like FT-IR, 1H-NMR, 13C-NMR, and mass .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The compound , being a pyrazole derivative, is likely to exhibit similar chemical reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by various factors. For instance, the introduction of fluorine into an organic molecule can productively influence its conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .Aplicaciones Científicas De Investigación

Actividad antiviral

Los compuestos que contienen aminas heteroarílicas de cinco miembros, como este compuesto, han mostrado una actividad antiviral relativamente mayor contra el virus de la enfermedad de Newcastle . Esto sugiere un posible uso en el desarrollo de terapias antivirales.

Actividad antiinflamatoria

Los derivados del indol, de los que este compuesto forma parte, poseen diversas actividades biológicas, incluida la actividad antiinflamatoria . Esto sugiere un posible uso en el tratamiento de enfermedades inflamatorias.

Actividad antioxidante

Los derivados del indol también exhiben actividad antioxidante . Esto significa que el compuesto podría usarse potencialmente en la prevención de enfermedades causadas por el estrés oxidativo.

Actividad antidiabética

Los derivados del indol también han mostrado actividad antidiabética . Esto sugiere un posible uso en el tratamiento de la diabetes.

Actividad antimalárica

Los derivados del indol han demostrado actividad antimalárica . Esto sugiere un posible uso en el tratamiento de la malaria.

Mecanismo De Acción

While the specific mechanism of action for this compound is not available, pyrazole derivatives have been known to exhibit a wide range of biological activities. These include antimicrobial, antiviral, anticancer, herbicide, cyclooxygenase (COX-2) inhibitory, anti-inflammatory, and antioxidant activities .

Safety and Hazards

Direcciones Futuras

The future directions for research involving pyrazole derivatives like this compound could include further studies on its potential applications in cancer treatment, as well as its potential as an antibacterial and antifungal agent. Additionally, the development of new drugs that overcome antibiotic resistance problems is a pressing issue, and pyrazole-containing compounds could potentially play a role in this .

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-27-13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLBVOSRYNTGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)

![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)